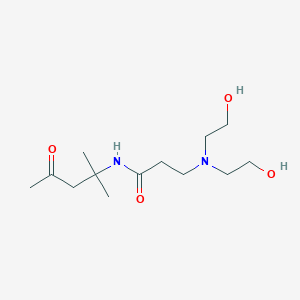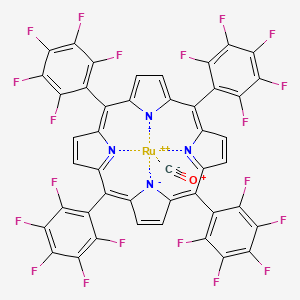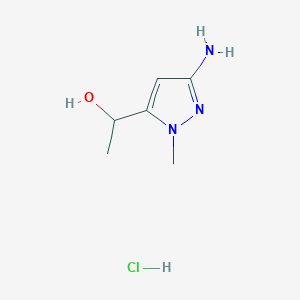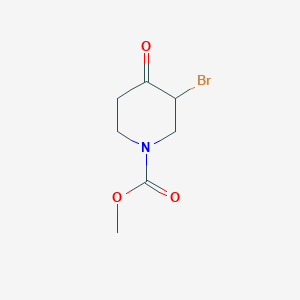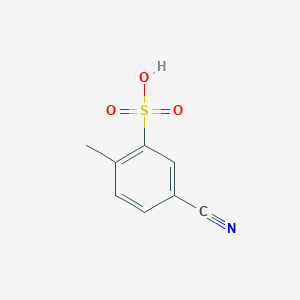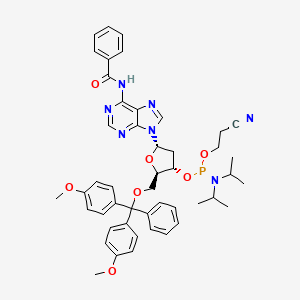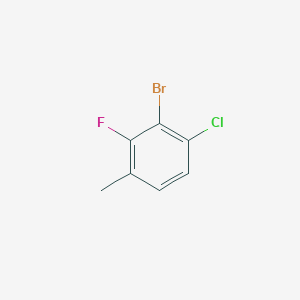
2-Bromo-1-chloro-3-fluoro-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-chloro-3-fluoro-4-methylbenzene is an aromatic compound with a benzene ring substituted by bromine, chlorine, fluorine, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-chloro-3-fluoro-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the stepwise introduction of substituents onto the benzene ring:
Bromination: Benzene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Chlorination: The brominated benzene undergoes chlorination using chlorine (Cl₂) and a catalyst like iron(III) chloride (FeCl₃).
Fluorination: Fluorination can be achieved using a fluorinating agent such as Selectfluor.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Substitution Reactions: The compound can undergo further electrophilic aromatic substitution reactions, where the existing substituents direct the incoming electrophile to specific positions on the benzene ring.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄). Reduction reactions can target the halogen substituents, converting them to hydrogen atoms using reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H₂).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: Pd/C with H₂ or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles (e.g., nitration with HNO₃/H₂SO₄).
Major Products:
Oxidation: 2-Bromo-1-chloro-3-fluoro-4-methylbenzoic acid.
Reduction: this compound derivatives with reduced halogen substituents.
科学的研究の応用
Chemistry: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene is used as an intermediate in the synthesis of more complex organic molecules. Its multiple substituents make it a versatile starting material for various chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound can serve as a building block for the synthesis of pharmaceuticals, particularly those requiring halogenated aromatic rings for biological activity.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals. Its unique substitution pattern can impart desirable properties to the final products, such as increased thermal stability and chemical resistance.
作用機序
The mechanism by which 2-Bromo-1-chloro-3-fluoro-4-methylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution, the substituents on the benzene ring influence the reactivity and orientation of incoming electrophiles. The electron-withdrawing halogens (bromine, chlorine, and fluorine) and the electron-donating methyl group create a unique electronic environment that affects the compound’s reactivity.
類似化合物との比較
2-Bromo-1-chloro-4-fluorobenzene: Lacks the methyl group, resulting in different reactivity and applications.
2-Bromo-1-chloro-3-fluorobenzene: Similar structure but without the methyl group, affecting its chemical properties.
2-Bromo-1-chloro-3-methylbenzene: Lacks the fluorine substituent, leading to different reactivity patterns.
Uniqueness: 2-Bromo-1-chloro-3-fluoro-4-methylbenzene’s combination of substituents provides a unique balance of electron-withdrawing and electron-donating effects, making it particularly useful in specific synthetic applications where precise control over reactivity is required.
特性
IUPAC Name |
2-bromo-1-chloro-3-fluoro-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-3-5(9)6(8)7(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYLPGSGDCYBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
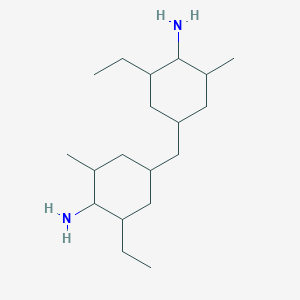
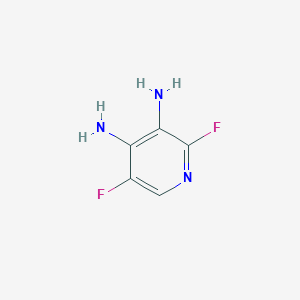

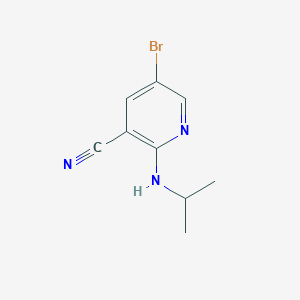
![3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B13135950.png)

